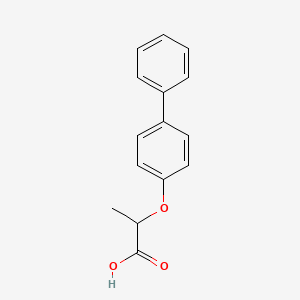

2-(4-Phenylphenoxy)propanoic acid

Vue d'ensemble

Description

Synthesis Analysis

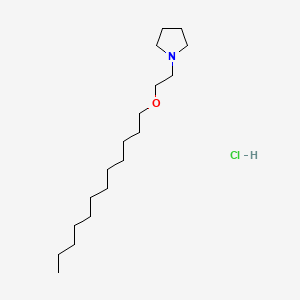

The synthesis of compounds closely related to 2-(4-Phenylphenoxy)propanoic acid involves multi-step chemical processes. For example, Zhang Dan-shen synthesized 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid through a process involving the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and reaction with acetone, chloroform, and NaOH, achieving an overall yield of about 38% (Zhang Dan-shen, 2009).

Molecular Structure Analysis

Crystal structure and stereochemistry analyses are crucial for understanding the molecular configuration of compounds. Lei Chen et al. synthesized 2-acetoxy-3-(3,4-diacetoxyphenyl) propanoic acid and determined its crystal structure and stereochemistry through X-ray single crystal diffraction analysis, highlighting the importance of structural elucidation in chemical research (Lei Chen et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving phenylphenoxy propanoic acid derivatives can be complex. For instance, Runsheng Xu et al. demonstrated the synthesis of 2-(phenylthio)phenols via tandem copper(I)-catalyzed C-S coupling/C-H functionalization, illustrating the intricate reactions these compounds can undergo (Runsheng Xu et al., 2010).

Physical Properties Analysis

The physical properties of compounds like this compound derivatives can be analyzed through various spectroscopic and crystallographic techniques. The study by Shi-Juan Li et al. on 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, a related compound, employed X-ray structure analysis and theoretical calculations to predict applications in fluoro-containing materials, demonstrating the role of physical property analysis in material science (Shi-Juan Li et al., 2015).

Chemical Properties Analysis

The chemical properties of phenylphenoxy propanoic acid derivatives are pivotal for their applications and reactivity. The work by S. Kotteswaran et al. on the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate provides insights into the electronic properties and thermal analysis of such compounds, underscoring the significance of chemical property analysis (S. Kotteswaran et al., 2016).

Applications De Recherche Scientifique

Anti-inflammatory Activities

Research into the properties of 2-(4-Phenylphenoxy)propanoic acid has revealed its potential for anti-inflammatory applications. A study identified new phenolic compounds, including variants of this compound, from the leaves of Eucommia ulmoides Oliv. These compounds demonstrated modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting their potential for anti-inflammatory use (Ren et al., 2021).

Material Science Applications

In material science, this compound has been explored for its utility in enhancing the reactivity of molecules towards benzoxazine ring formation. Its use can provide specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules, which is crucial in developing a wide range of materials. This demonstrates the compound's potential as a renewable building block in material science (Trejo-Machin et al., 2017).

Analytical Chemistry Applications

This compound has been used in analytical chemistry for the determination of phenoxy herbicides in water samples. This involves a method using phase transfer microextraction with simultaneous derivatization, followed by GC-MS analysis. The sensitivity and accuracy of this method underscore the compound's relevance in environmental monitoring and analysis (Nuhu et al., 2012).

Propriétés

IUPAC Name |

2-(4-phenylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPGQEMJIGUBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5555-13-5 | |

| Record name | Propionic acid, 2-(4-biphenylyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5555-13-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-BIPHENYLYLOXY)PROPIONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S,8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-7,13-dimethylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1200318.png)

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol](/img/structure/B1200324.png)